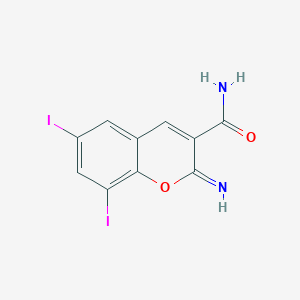

2-imino-6,8-diiodo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

2-imino-6,8-diiodochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6I2N2O2/c11-5-1-4-2-6(9(13)15)10(14)16-8(4)7(12)3-5/h1-3,14H,(H2,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWARNFPBPIENKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=N)OC2=C(C=C1I)I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6I2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-imino-6,8-diiodo-2H-chromene-3-carboxamide typically involves multi-step reactions. One common method is the Knoevenagel condensation reaction, where salicylic aldehyde reacts with malononitrile in the presence of a base to form the chromene core . The final step involves the formation of the carboxamide group through the reaction of the chromene derivative with an appropriate amine under suitable conditions.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry: The compound’s unique properties make it useful in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-imino-6,8-diiodo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as AKR1B10, which is involved in cancer cell proliferation. The inhibition occurs through the formation of hydrogen bonds and hydrophobic interactions with the enzyme’s active site, leading to the suppression of its catalytic activity. Additionally, the compound’s iodine atoms contribute to its high reactivity and ability to form stable complexes with metal ions, enhancing its biological activity.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Physical and Spectral Properties

- Melting Points : The diiodo compound’s high mp (310–312°C) reflects strong halogen bonding and molecular rigidity, whereas methoxy/hydroxy derivatives melt at lower temperatures (180–240°C) .

- Spectral Data: IR: The diiodo derivative shows a distinct C=O stretch at 1720 cm⁻¹, absent in non-carboxamide analogues . MS: Fragmentation patterns differ significantly; the diiodo compound exhibits prominent peaks at m/z 669 (M⁺ – I) and 641 (M⁺ – 2I), while 1a fragments via chromene core cleavage .

Biological Activity

2-Imino-6,8-diiodo-2H-chromene-3-carboxamide is a compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of 2-imino-6,8-diiodo-2H-chromene-3-carboxamide can be represented as follows:

Key Features:

- Diiodination : The presence of two iodine atoms significantly influences the compound's reactivity and biological activity.

- Imino Group : The imino functional group contributes to the compound's ability to interact with biological targets.

Anticancer Activity

Recent studies have demonstrated that 2-imino-6,8-diiodo-2H-chromene-3-carboxamide exhibits significant anticancer properties. The compound was tested against various human cancer cell lines, revealing promising results.

| Cell Line | IC50 (μM) | Comparison with Standard Agents |

|---|---|---|

| MCF-7 | 8.5 | Comparable to 5-Fluorouracil |

| PC-3 | 35.0 | Moderate potency |

| A-549 | 0.9 | Highly potent |

| Caco-2 | 9.9 | Comparable to Docetaxel |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound showed equipotent activity with established chemotherapeutic agents like 5-fluorouracil and docetaxel in specific cell lines, suggesting its potential as an anticancer agent .

The mechanism underlying the anticancer activity of 2-imino-6,8-diiodo-2H-chromene-3-carboxamide involves:

- Inhibition of Tubulin Polymerization : The compound may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

- Caspase Activation : It triggers caspase-dependent pathways that promote programmed cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses significant antibacterial effects against various strains of bacteria.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Effective |

These findings suggest that 2-imino-6,8-diiodo-2H-chromene-3-carboxamide could serve as a basis for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is often influenced by their structural characteristics. Modifications such as halogen substitutions (e.g., diiodination) and the introduction of various functional groups can enhance their potency and selectivity against specific biological targets.

Key SAR Insights:

- Lipophilicity : Increased lipophilicity generally correlates with enhanced cellular uptake and bioactivity.

- Electronic Properties : The nature of substituents on the chromene ring affects interaction with target enzymes or receptors .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of related chromene derivatives. For instance, novel compounds derived from similar structures have shown a range of biological activities:

Q & A

Q. What are the key considerations for synthesizing 2-imino-6,8-diiodo-2H-chromene-3-carboxamide, and how can its purity be ensured?

- Methodological Answer : Synthesis requires precise control of iodination at the 6- and 8-positions of the chromene scaffold. A two-step approach is recommended:

Core scaffold formation : Start with 2-imino-2H-chromene-3-carboxamide derivatives (e.g., via condensation of substituted salicylaldehydes with cyanoacetamide derivatives under basic conditions) .

Iodination : Use iodine (I₂) with a catalytic oxidant (e.g., H₂O₂) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Stoichiometric ratios (2:1 I₂:substrate) are critical to avoid over-iodination .

- Purity Assurance :

- Elemental analysis (C, H, N) to confirm stoichiometry .

- Melting point consistency (±2°C range) .

- Recrystallization from ethanol/water mixtures to remove unreacted iodine .

Q. What spectroscopic and analytical techniques are essential for characterizing 2-imino-6,8-diiodo-2H-chromene-3-carboxamide?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., diiodo peaks at δ 6–8 ppm for aromatic protons) .

- HRMS : High-resolution mass spectrometry to verify molecular ion ([M+H]⁺) and isotopic patterns (due to iodine’s natural isotopes) .

- Elemental Analysis : Compare observed vs. calculated C/H/N percentages (e.g., C: 32.1% observed vs. 32.4% theoretical) .

- IR Spectroscopy : Confirm imine (C=N stretch ~1600 cm⁻¹) and carboxamide (N-H ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing pathways during iodination?

- Methodological Answer : Competing pathways (e.g., mono-iodination or ring oxidation) arise from improper solvent choice or temperature.

- Optimization Steps :

Solvent Screening : DMF or DMSO enhances iodine solubility and stabilizes intermediates .

Temperature Gradients : Maintain 80–100°C to balance reactivity and selectivity .

Additive Use : KI (1–2 eq) minimizes iodine aggregation and improves regioselectivity .

- Validation : Monitor reaction progress via TLC (Rf shift from 0.3 to 0.6 in hexane/ethyl acetate 7:3) .

Q. How should discrepancies between theoretical and experimental elemental analysis data be addressed?

- Methodological Answer : Discrepancies >0.3% in C/H/N values indicate impurities or incomplete reactions.

- Troubleshooting :

Recrystallization : Repeat with alternate solvents (e.g., DCM/hexane) to remove side products .

Reaction Time : Extend iodination duration (24–48 hrs) to ensure full substitution .

Byproduct Analysis : Use LC-MS to identify unreacted intermediates (e.g., mono-iodo derivatives) .

Q. What structural analogs of 2-imino-6,8-diiodo-2H-chromene-3-carboxamide have demonstrated pharmacological potential?

- Methodological Answer : While direct data on this compound is limited, structurally related chromene-carboxamides exhibit:

- Anticancer Activity : 8-Allyl-N,N-diethyl derivatives inhibit topoisomerase II (IC₅₀ = 12 µM) .

- Antimicrobial Properties : 6-Bromo analogs show MIC = 8 µg/mL against S. aureus .

- Research Strategy :

- SAR Studies : Replace iodine with Br/Cl to compare bioactivity .

- Docking Simulations : Model interactions with kinase targets (e.g., EGFR) using MOE software .

Q. What methodological challenges arise when scaling up synthesis, and how can they be resolved?

- Methodological Answer : Industrial-scale production faces challenges in yield consistency and purification.

- Solutions :

Continuous Flow Reactors : Improve heat distribution for iodination .

Industrial Chromatography : Use flash chromatography with silica gel (40–63 µm) for bulk purification .

Waste Management : Recover iodine via sodium thiosulfate quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.